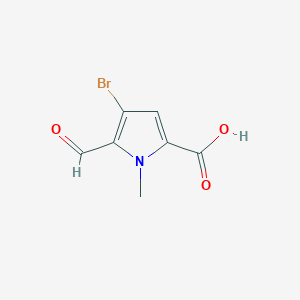

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Descripción

4-Bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole derivative characterized by a bromine atom at position 4, a formyl group at position 5, and a methyl group at the nitrogen (position 1). This compound is a versatile building block in medicinal chemistry and materials science, particularly for designing bioactive molecules due to its reactive aldehyde group and halogen substituent .

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-formyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-9-5(7(11)12)2-4(8)6(9)3-10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBXJHMKEDXJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C1C=O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923163-70-6 | |

| Record name | 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid, followed by formylation at the 5-position. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The formylation step can be carried out using formylating agents such as Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).

Industrial Production Methods

In an industrial setting, the production of 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 4-bromo-5-carboxy-1-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 4-bromo-5-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylic acid.

Substitution: 4-substituted-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and formyl group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid with related compounds:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Features |

|---|---|---|---|---|

| 4-Bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid | Br (4), CHO (5), CH₃ (N1), COOH (2) | C₇H₆BrNO₃ | 232.03 | Bromine, aldehyde, carboxylic acid |

| 4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | Cl (4), CHO (5), CH₃ (2), COOH (3) | C₇H₆ClNO₃ | 187.58 | Chlorine, aldehyde (different positions) |

| Ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate | Br (4), NO₂ (5), COOEt (2) | C₈H₇BrN₂O₄ | 275.06 | Bromine, nitro, ester |

| 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid | Br (4), Cl (5), COOH (2) | C₅H₃BrClNO₂ | 224.44 | Dual halogen substituents |

| 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | Br (5), CH₃ (N1), COOH (2) | C₆H₆BrNO₂ | 204.02 | Bromine position differs |

Research Findings and Trends

- Synthetic Efficiency : Ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate’s 64.3% yield highlights the feasibility of industrial-scale halogenation and nitration .

- Crystallography : Hydrogen-bonding patterns in pyrrole-carboxylic acids (e.g., N–H⋯O interactions) influence crystal packing and solubility .

- Safety Profile : Halogenated pyrroles often require careful handling due to hazards like H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

Actividad Biológica

4-Bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom, a formyl group, and a carboxylic acid group, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, potential anti-tumor effects, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is C₇H₆BrNO₃, with a molecular weight of approximately 232.03 g/mol. The compound is characterized by the following structural features:

| Feature | Description |

|---|---|

| Pyrrole Ring | Five-membered aromatic ring containing nitrogen |

| Bromine Atom | Located at the 4-position |

| Formyl Group | Present at the 5-position |

| Carboxylic Acid | Located at the 2-position |

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. For instance, a study highlighted the effectiveness of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range.

Antitumor Potential

The antitumor activity of 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid has been explored in various studies. In particular, compounds with similar pyrrole structures have shown promising results against cancer cell lines. For example, derivatives exhibited IC50 values ranging from 0.065 to 9.4 µmol/L against A549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines . The mechanism of action appears to involve inhibition of key signaling pathways related to cell proliferation and survival.

Structure–Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often influenced by their structural modifications. Studies have demonstrated that substituents on the pyrrole ring can significantly affect their potency against specific biological targets. For instance, the introduction of electron-withdrawing groups has been shown to enhance the anti-TB activity of related compounds .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid:

- Antimicrobial Evaluation : A series of derivatives were synthesized and tested against various microbial strains. The results indicated that modifications at the 5-position significantly impacted antimicrobial efficacy.

- Antitumor Studies : In vitro studies assessed the cytotoxicity of pyrrole derivatives on different cancer cell lines. Compounds that retained the carboxylic acid functionality demonstrated enhanced antitumor activity compared to those lacking this group.

Interaction Studies

The interaction of 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid with biological targets has been investigated through binding affinity studies. These studies reveal that the compound can effectively bind to enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as tuberculosis and cancer .

Q & A

Q. What are the common synthetic routes for 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves sequential functionalization of the pyrrole ring. Key steps include:

- Bromination : Introducing the bromo group at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure) to avoid over-bromination .

- Formylation : The 5-position formyl group can be introduced via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed lithiation followed by quenching with dimethylformamide (DMF) .

- Methylation : Protecting the pyrrole nitrogen with a methyl group using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) .

Critical factors include maintaining anhydrous conditions during formylation, optimizing reaction temperature (e.g., 0–5°C for bromination to prevent side reactions), and purification via recrystallization or HPLC to isolate the final product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the methyl group on nitrogen resonates at δ 3.3–3.7 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (formyl C=O) validate functional groups .

- X-ray Crystallography : Resolves the spatial arrangement of substituents. Hydrogen bonding between the carboxylic acid and pyrrole NH (if unmethylated) can form dimeric structures, as seen in related pyrrole-carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

- Catalyst Screening : Use palladium or copper catalysts for selective cross-coupling reactions to reduce byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while toluene minimizes side reactions during formylation .

- Purification Strategies : Employ flash chromatography with gradients of ethyl acetate/hexane for intermediates. For the final product, recrystallization from ethanol/water mixtures improves purity (>98%) .

- Reaction Monitoring : Use TLC or LC-MS to track reaction progress and terminate steps at optimal conversion points .

Q. What strategies can be employed to analyze the compound's potential as a protein kinase inhibitor?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and kinase ATP-binding pockets. The bromo and formyl groups may occupy hydrophobic and catalytic regions, respectively .

- In Vitro Assays :

- Kinase Activity Assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence-based kits.

- Cellular Proliferation Tests : Screen against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing bromine with chlorine) to identify critical substituents for potency .

Q. How do the bromo and formyl substituents influence the compound's reactivity in cross-coupling reactions?

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Its position (para to carboxylic acid) directs regioselectivity .

- Formyl Group : Participates in condensation reactions (e.g., with hydrazines to form hydrazones) or serves as an electrophile in nucleophilic additions. Steric hindrance from the methyl group may slow reactivity at the 5-position .

- Methodological Tip : Use Pd(PPh₃)₄ and arylboronic acids in THF/H₂O (3:1) at 80°C for efficient cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.